REACTION_SMILES
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[CH2:20]([C:21]([CH3:22])=[O:23])[CH3:24].[CH3:8][N:9]([CH2:10][CH2:11][NH2:12])[CH3:13].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1.[O:1]=[C:2]1[CH2:3][CH2:4][C:5](=[O:6])[O:7]1>>[O:1]=[C:2]([CH2:3][CH2:4][C:5](=[O:6])[NH:12][CH2:11][CH2:10][N:9]([CH3:8])[CH3:13])[OH:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
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Type
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product
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Smiles
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CN(C)CCNC(=O)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |